7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile
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Overview
Description
7-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound belonging to the class of indene derivatives. Indene is a bicyclic hydrocarbon with a fused benzene and cyclopentene ring. The presence of a methoxy group (-OCH₃) at the 7th position and a nitrile group (-CN) at the 1st position makes this compound unique and valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Indene: The compound can be synthesized by hydrogenating indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Nitrilation Reaction: The nitrile group can be introduced by reacting the hydrogenated indene with cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN) in an appropriate solvent.
Methoxylation Reaction: The methoxy group can be introduced by reacting the nitrile derivative with methanol in the presence of a strong acid catalyst like hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reactions are carried out under controlled conditions to minimize by-products and ensure the safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reduction: 7-Methoxy-2,3-dihydro-1H-indene-1-amine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
7-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-methoxy-2,3-dihydro-1H-indene-1-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Indene-1-carbonitrile: Lacks the methoxy group.
2,3-Dihydro-1H-indene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
7-Methoxy-2,3-dihydro-1H-indene-1-amine: Contains an amine group instead of a nitrile group.
Uniqueness: 7-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the combination of the methoxy and nitrile groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
1935067-50-7 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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